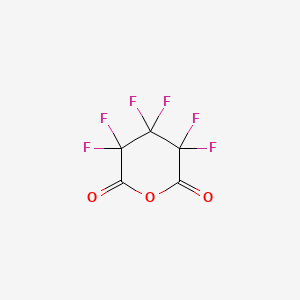

Hexafluoroglutaric anhydride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,3,4,4,5,5-hexafluorooxane-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5F6O3/c6-3(7)1(12)14-2(13)4(8,9)5(3,10)11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHYAGCYJVNHXCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=O)C(C(C(C(=O)O1)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5F6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90191037 | |

| Record name | Perfluoroglutaric anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90191037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with a pungent odor; [Alfa Aesar MSDS] | |

| Record name | Hexafluoroglutaric anhydride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20998 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

376-68-1 | |

| Record name | 3,3,4,4,5,5-Hexafluorodihydro-2H-pyran-2,6(3H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=376-68-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3,4,4,5,5-Hexafluorodihydro-2H-pyran-2,6(3H)-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000376681 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perfluoroglutaric anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90191037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3,4,4,5,5-hexafluorodihydro-2H-pyran-2,6(3H)-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.193 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Hexafluoroglutaric Anhydride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of Hexafluoroglutaric anhydride (CAS No. 376-68-1). The information is compiled from various chemical suppliers and databases, offering a valuable resource for professionals in research and development. This document presents quantitative data in a structured format, outlines general experimental protocols for property determination, and includes visualizations to illustrate key concepts and workflows.

Core Physical and Chemical Properties

This compound is a fluorinated cyclic anhydride. Its physical characteristics are crucial for its handling, application in synthesis, and for analytical purposes.

Quantitative Physical Properties

The following table summarizes the key physical properties of this compound. The data is collated from multiple sources to provide a reliable reference.

| Property | Value | Source(s) |

| Molecular Formula | C₅F₆O₃ | [1][2][3] |

| Molecular Weight | 222.04 g/mol | [1][2][3] |

| Boiling Point | 72 °C (lit.) | [1][2][4] |

| Density | 1.654 g/mL at 25 °C (lit.) | [1][2][4] |

| Refractive Index (n20/D) | 1.324 (lit.) | [1][2][5] |

| Melting Point | Not Applicable | [1] |

| Appearance | Clear, colorless to pale yellow liquid | [6] |

| Solubility | Reacts with water.[7] Soluble in polar aprotic solvents such as ether, dimethyl sulfoxide, and methanol.[8] | [7][8] |

| Sensitivity | Moisture Sensitive | [1][4] |

Spectral Data

Spectroscopic data is essential for the identification and structural elucidation of this compound.

| Spectroscopic Technique | Key Features |

| FTIR Spectroscopy | As a cyclic anhydride, this compound is expected to exhibit two characteristic C=O stretching bands. For saturated cyclic anhydrides, these typically appear around 1870-1845 cm⁻¹ and 1800-1775 cm⁻¹.[9] A strong C-O stretching band is also expected between 1300 and 1000 cm⁻¹.[9] |

| ¹⁹F NMR Spectroscopy | The ¹⁹F NMR spectrum is a powerful tool for characterizing fluorinated compounds. The chemical shifts of fluorine atoms are sensitive to their local electronic environment.[10] For fluorine atoms attached to sp³-hybridized carbons, the chemical shifts can vary significantly based on the presence of neighboring electron-withdrawing groups. General ranges for -CF₂- groups are between +80 to +140 ppm relative to CFCl₃.[11] |

| Mass Spectrometry | The mass spectrum would show the molecular ion peak (M⁺) and various fragmentation patterns. Common fragmentation pathways for cyclic compounds involve ring-opening followed by the loss of small neutral molecules like CO or CO₂. The presence of fluorine atoms would lead to characteristic isotopic patterns and fragment ions.[12][13] |

Experimental Protocols

Determination of Boiling Point (Micro Method)

This method is suitable for small quantities of liquid.

-

Apparatus Setup: A small test tube containing 0.5-1 mL of this compound is attached to a thermometer. A sealed capillary tube is inverted and placed inside the test tube. The assembly is then heated in an oil bath.

-

Procedure: The oil bath is heated slowly. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heating is then discontinued, and the bath is allowed to cool slowly.

-

Measurement: The boiling point is the temperature at which the liquid just begins to enter the capillary tube. This is the point where the vapor pressure of the liquid equals the atmospheric pressure.

Determination of Density

The density of a liquid can be determined by measuring the mass of a known volume.

-

Apparatus: A calibrated pycnometer or a graduated cylinder and an analytical balance are required.

-

Procedure:

-

The mass of the clean, dry pycnometer is accurately measured.

-

The pycnometer is filled with this compound to the calibration mark, ensuring no air bubbles are present. Due to its moisture sensitivity, this should be done under an inert atmosphere (e.g., in a glove box or using a syringe).

-

The filled pycnometer is weighed again.

-

The temperature of the liquid is recorded.

-

-

Calculation: The density is calculated by dividing the mass of the liquid by its volume.

Visualizations

To further aid in the understanding of this compound's properties and related procedures, the following diagrams are provided.

Synthesis of this compound.

Expected FTIR Absorption Bands.

Workflow for Physical Property Determination.

References

- 1. lookchem.com [lookchem.com]

- 2. ヘキサフルオログルタル酸無水物 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. This compound | 376-68-1 [chemicalbook.com]

- 5. This compound 97 376-68-1 [sigmaaldrich.com]

- 6. 3,3,4,4,5,5-hexafluorodihydro-2H-pyran-2,6(3H)-dione | C5F6O3 | CID 78995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 376-68-1 this compound AKSci 1947AE [aksci.com]

- 8. Glutaric anhydride, 98% 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. 19Flourine NMR [chem.ch.huji.ac.il]

- 11. 19F [nmr.chem.ucsb.edu]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. synquestlabs.com [synquestlabs.com]

An In-depth Technical Guide to Hexafluoroglutaric Anhydride: Structure, Formula, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of hexafluoroglutaric anhydride, a fluorinated cyclic anhydride of significant interest in synthetic chemistry and drug development. This document details its chemical structure, formula, physical and spectroscopic properties, synthesis, and reactivity. Particular emphasis is placed on its emerging applications in the life sciences, including its use as a linker in bioconjugation and a building block in the synthesis of novel therapeutic agents.

Chemical Structure and Formula

This compound is a cyclic dicarboxylic anhydride bearing six fluorine atoms. Its chemical structure and formula are fundamental to understanding its reactivity and properties.

The chemical formula for this compound is C₅F₆O₃ . Its structure consists of a five-membered ring containing two carbonyl groups and an oxygen atom, with three difluoromethylene (-CF₂-) groups.

Systematic Name: 3,3,4,4,5,5-Hexafluorooxolane-2,6-dione

Molecular Representations:

-

SMILES: O=C1OC(=O)C(F)(F)C(F)(F)C1(F)F

-

InChI: InChI=1S/C5F6O3/c6-3(7)1(12)14-2(13)4(8,9)5(3,10)11

The presence of the highly electronegative fluorine atoms significantly influences the chemical and physical properties of the molecule, rendering the carbonyl carbons highly electrophilic and susceptible to nucleophilic attack.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented below. These data are essential for its handling, characterization, and application in experimental settings.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 376-68-1 | |

| Molecular Weight | 222.04 g/mol | |

| Appearance | Colorless liquid | |

| Boiling Point | 72 °C | [1] |

| Density | 1.654 g/mL at 25 °C | [1] |

| Refractive Index (n²⁰/D) | 1.324 | [1] |

Spectroscopic Data

Infrared (IR) Spectroscopy: Cyclic anhydrides exhibit two characteristic C=O stretching vibrations. For saturated five-membered ring anhydrides, these bands are typically observed in the regions of 1870-1820 cm⁻¹ and 1800-1750 cm⁻¹.[2][3] The presence of electron-withdrawing fluorine atoms in this compound is expected to shift these bands to higher wavenumbers.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| C=O Stretch (symmetric) | ~1880 - 1840 |

| C=O Stretch (asymmetric) | ~1810 - 1770 |

| C-O-C Stretch | ~1300 - 1200 |

| C-F Stretch | ~1200 - 1000 |

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹³C NMR: The carbonyl carbons are expected to resonate at the downfield end of the spectrum, typically in the range of 160-170 ppm. The chemical shifts of the -CF₂- carbons will be influenced by the number of fluorine atoms and their proximity to the carbonyl groups.

-

¹⁹F NMR: The fluorine atoms in the three distinct -CF₂- groups are expected to exhibit complex splitting patterns due to geminal and vicinal F-F coupling. The chemical shifts would likely fall within the range of -110 to -130 ppm relative to CFCl₃, which is characteristic of perfluoroacyl compounds.[4][5][6]

Mass Spectrometry: Electron ionization mass spectrometry of this compound would be expected to show a molecular ion peak (M⁺) at m/z 222.[7][8] Common fragmentation pathways for cyclic anhydrides include the loss of CO₂ (m/z 44) and CO (m/z 28). The presence of fluorine atoms would lead to characteristic fragmentation patterns involving the loss of CF₂-containing fragments.

Synthesis and Reactivity

Synthesis of this compound

This compound is typically synthesized from its corresponding dicarboxylic acid, hexafluoroglutaric acid. A common method for the synthesis of cyclic anhydrides from dicarboxylic acids involves dehydration using a strong dehydrating agent such as phosphorus pentoxide (P₄O₁₀) or by heating with acetic anhydride.

A related and often more direct route to reactive derivatives is the conversion of the diacid to the corresponding diacyl chloride.

Experimental Protocol: Synthesis of Hexafluoroglutaryl Dichloride from Hexafluoroglutaric Acid

This protocol describes the synthesis of hexafluoroglutaryl dichloride, a versatile precursor that can be readily converted to the anhydride.

-

Materials:

-

Anhydrous hexafluoroglutaric acid

-

Thionyl chloride (SOCl₂) or a similar chlorinating agent (e.g., benzotrichloride with a catalyst)

-

Anhydrous catalyst (e.g., a few drops of dimethylformamide (DMF) if using SOCl₂, or anhydrous FeCl₃ if using benzotrichloride)

-

Anhydrous reaction vessel with a reflux condenser and a gas outlet to a trap for acidic gases.

-

-

Procedure:

-

In a fume hood, charge a round-bottom flask with anhydrous hexafluoroglutaric acid.

-

Add an excess of thionyl chloride (typically 2-3 equivalents).

-

Add a catalytic amount of anhydrous DMF.

-

Slowly heat the reaction mixture to reflux. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After the reaction is complete, remove the excess thionyl chloride by distillation under atmospheric pressure.

-

The resulting hexafluoroglutaryl dichloride can be purified by fractional distillation under reduced pressure.

-

The conversion of hexafluoroglutaryl dichloride to this compound can be achieved by reaction with a stoichiometric amount of hexafluoroglutaric acid or its disodium salt.

Reactivity of this compound

The high electrophilicity of the carbonyl carbons in this compound makes it a reactive acylating agent. It readily undergoes nucleophilic acyl substitution reactions with a variety of nucleophiles.

Reaction with Amines to Form Amides:

This compound reacts with primary and secondary amines to open the anhydride ring and form the corresponding amido carboxylic acid. This reaction is of particular importance in bioconjugation and peptide synthesis.

Experimental Protocol: Reaction of this compound with a Primary Amine

-

Materials:

-

This compound

-

Primary amine (e.g., aniline or an amino acid ester)

-

Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

-

Inert atmosphere (e.g., nitrogen or argon)

-

-

Procedure:

-

Dissolve the primary amine in the anhydrous solvent in a reaction vessel under an inert atmosphere.

-

Cool the solution in an ice bath.

-

Slowly add a solution of this compound (1 equivalent) in the same solvent to the cooled amine solution with stirring.

-

Allow the reaction to warm to room temperature and stir for a specified time (typically 1-4 hours).

-

The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the product can be isolated by removing the solvent under reduced pressure and purified by recrystallization or column chromatography.

-

The following diagram illustrates the general workflow for the reaction of this compound with a nucleophile.

References

- 1. 六氟戊二酸酐 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. 19F [nmr.chem.ucsb.edu]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemguide.co.uk [chemguide.co.uk]

An In-depth Technical Guide to Hexafluoroglutaric Anhydride (CAS 376-68-1): Properties and Hazards

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, hazards, and handling considerations for Hexafluoroglutaric anhydride, identified by CAS number 376-68-1. The information is intended to support researchers, scientists, and professionals in drug development and other scientific fields in the safe and effective use of this compound.

Chemical Identification and Properties

This compound is a fluorinated organic compound with the chemical name 3,3,4,4,5,5-Hexafluorodihydro-2H-pyran-2,6(3H)-dione. Its high degree of fluorination imparts unique chemical properties, including enhanced stability and hydrophobicity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 376-68-1 | [1][2] |

| Molecular Formula | C₅F₆O₃ | |

| Molecular Weight | 222.04 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 72 °C (lit.) | |

| Density | 1.654 g/mL at 25 °C (lit.) | |

| Refractive Index (n20/D) | 1.324 (lit.) | |

| Solubility | Reacts with water | [3] |

| Sensitivity | Moisture sensitive | [1] |

Hazards and Safety Information

This compound is a corrosive substance that requires careful handling to avoid adverse health effects. It is classified as causing severe skin burns and eye damage, and may cause respiratory irritation.

Table 2: Hazard Identification and Classification

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation, Category 1B |

| Danger | H314: Causes severe skin burns and eye damage |

| Specific Target Organ Toxicity - Single Exposure, Category 3 |

| Danger | H335: May cause respiratory irritation |

Precautionary Statements:

-

Prevention: P260 (Do not breathe dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection).

-

Response: P301+P330+P331 (IF SWALLOWED: Rinse mouth. Do NOT induce vomiting), P303+P361+P353 (IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P310 (Immediately call a POISON CENTER or doctor).

-

Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up).

-

Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).

Experimental Protocols

Synthesis of this compound (Generalized Procedure)

Principle: Hexafluoroglutaric acid is heated, possibly in the presence of a dehydrating agent, to induce intramolecular cyclization and form the anhydride with the elimination of water.

Materials:

-

Hexafluoroglutaric acid

-

Dehydrating agent (e.g., acetic anhydride, optional)

-

Distillation apparatus

-

Heating mantle

-

Round-bottom flask

-

Condenser

-

Receiving flask

-

Vacuum source (for vacuum distillation)

Procedure:

-

Place hexafluoroglutaric acid in a round-bottom flask.

-

If using a dehydrating agent, add it to the flask.

-

Set up a distillation apparatus.

-

Heat the mixture gently under atmospheric or reduced pressure.

-

The this compound will distill as it is formed.

-

Collect the fraction that distills at the expected boiling point (approximately 72 °C).

-

Characterize the product using appropriate analytical techniques (e.g., IR, NMR) to confirm its identity and purity.

References

Synthesis and Preparation of Hexafluoroglutaric Anhydride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and preparation of Hexafluoroglutaric Anhydride. The document details the chemical and physical properties of the compound and its precursor, outlines a detailed experimental protocol for its synthesis, and includes a visual representation of the experimental workflow.

Compound Properties

This compound is a fluorinated cyclic anhydride. Key quantitative data for this compound and its precursor, hexafluoroglutaric acid, are summarized in Table 1.

| Property | This compound | Hexafluoroglutaric Acid |

| Molecular Formula | C₅F₆O₃ | C₅H₂F₆O₄ |

| Molecular Weight | 222.04 g/mol [1][2] | 240.06 g/mol |

| CAS Number | 376-68-1[1][2] | 376-73-8 |

| Appearance | Clear, colorless to pale yellow liquid[1] | White to brown or dark purple powder/crystal |

| Boiling Point | 72 °C (lit.)[2] | Not available |

| Density | 1.654 g/mL at 25 °C (lit.)[2] | Not available |

| Refractive Index | n20/D 1.324 (lit.)[2] | Not available |

| Solubility | Reacts with water[3] | Soluble in polar solvents |

| Purity (Typical) | ≥97%[2] | ≥97% |

Synthesis of this compound

The primary method for the synthesis of this compound is through the dehydration of its corresponding dicarboxylic acid, hexafluoroglutaric acid. This can be achieved using a strong dehydrating agent such as phosphorus pentoxide (P₄O₁₀) or by reaction with another acid anhydride like acetic anhydride. The following section provides a detailed experimental protocol based on established methods for analogous compounds.[4][5][6]

Experimental Protocol: Dehydration of Hexafluoroglutaric Acid

This protocol describes the synthesis of this compound from hexafluoroglutaric acid using a dehydrating agent.

Materials:

-

Hexafluoroglutaric acid (C₅H₂F₆O₄)

-

Phosphorus pentoxide (P₄O₁₀) or Acetic Anhydride ((CH₃CO)₂O)

-

Anhydrous solvent (e.g., diethyl ether or dichloromethane) for extraction (if necessary)

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Standard laboratory glassware (round-bottom flask, condenser, distillation apparatus)

-

Heating mantle and magnetic stirrer

-

Vacuum source for distillation

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add hexafluoroglutaric acid.

-

Addition of Dehydrating Agent:

-

Reaction:

-

Method A: Gently heat the mixture with stirring. The reaction progress can be monitored by the dissolution of the reactants and a change in viscosity.

-

Method B: Heat the mixture to reflux with stirring for several hours.

-

-

Isolation and Purification:

-

Product Isolation: After the reaction is complete, the this compound is isolated by distillation. Given its boiling point of 72 °C, the distillation should be performed carefully.[2]

-

Purification: For higher purity, fractional distillation under reduced pressure is recommended. This helps to separate the product from any remaining starting material, solvent, and byproducts. For the acetic anhydride method, excess acetic anhydride and acetic acid byproduct are removed by distillation prior to isolating the final product.[5][6]

-

-

Characterization: The final product can be characterized by standard analytical techniques such as FT-IR spectroscopy (to confirm the presence of the anhydride carbonyl stretch and the disappearance of the carboxylic acid hydroxyl stretch), and NMR spectroscopy.

Quantitative Data for a Representative Synthesis:

| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mol) | Mass (g) | Volume (mL) | Yield (%) |

| Hexafluoroglutaric Acid | 240.06 | 0.1 | 24.01 | - | - |

| Phosphorus Pentoxide (Method A) | 283.89 | 0.04 | 11.36 | - | - |

| Acetic Anhydride (Method B) | 102.09 | 0.3 | 30.63 | 28.3 | - |

| This compound | 222.04 | - | - | - | ~80-90 * |

*Estimated yield based on similar preparations.[5]

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General workflow for the synthesis of this compound.

References

- 1. lookchem.com [lookchem.com]

- 2. This compound 97 376-68-1 [sigmaaldrich.com]

- 3. 376-68-1 this compound AKSci 1947AE [aksci.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Phosphorus pentoxide - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to Hexafluoroglutaric Anhydride: Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

This guide provides a focused overview of the core physicochemical properties of hexafluoroglutaric anhydride, a fluorinated organic compound of interest in various chemical syntheses. The data presented is compiled from verified chemical data sources, offering a reliable reference for laboratory and research applications.

Quantitative Data Summary

The molecular weight and density of this compound are fundamental parameters for its use in chemical reactions and process development. The following table summarizes these key quantitative attributes.

| Parameter | Value | Units | Conditions |

| Molecular Weight | 222.04 | g/mol | |

| Density | 1.654[1][2][3] | g/mL | at 25 °C |

| Alternate Density | 1.76[4] | g/cm³ | Not specified |

Experimental Protocols

The determination of the molecular weight and density of a chemical compound like this compound follows established laboratory procedures. While specific, detailed experimental protocols for this particular compound are not publicly available, the following outlines the standard methodologies that would be employed.

1. Molecular Weight Determination (Mass Spectrometry)

Mass spectrometry is the primary method for determining the molecular weight of a compound with high accuracy.

-

Principle: This technique measures the mass-to-charge ratio (m/z) of ionized molecules. By ionizing the sample and analyzing the resulting spectrum, the molecular weight of the parent ion can be determined.

-

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., acetonitrile).

-

Ionization: The sample is introduced into the mass spectrometer and ionized. Common ionization techniques for a molecule of this type would include Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Analysis: The ions are accelerated and separated based on their mass-to-charge ratio by an analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The detector records the abundance of ions at each m/z value, generating a mass spectrum. The peak corresponding to the intact molecule (molecular ion) provides the molecular weight. For this compound, this would be expected at approximately m/z 222.04.

-

2. Density Measurement (Pycnometry)

The density of a liquid can be accurately determined using a pycnometer.

-

Principle: This method involves determining the mass of a precise volume of the liquid.

-

Methodology:

-

Calibration: The empty pycnometer is weighed. It is then filled with a reference liquid of known density (e.g., deionized water) at a specific temperature (e.g., 25 °C), and weighed again to determine the exact volume of the pycnometer.

-

Measurement: The pycnometer is cleaned, dried, and then filled with this compound.

-

Weighing: The filled pycnometer is weighed at the same controlled temperature.

-

Calculation: The density is calculated by dividing the mass of the this compound by the calibrated volume of the pycnometer.

-

Logical Workflow for Compound Characterization

The process of characterizing a chemical compound like this compound involves a logical sequence of steps to confirm its identity and purity. The following diagram illustrates a typical workflow.

Caption: Workflow for Physicochemical Characterization.

References

Spectroscopic and Physicochemical Profile of Hexafluoroglutaric Anhydride: A Technical Overview

For the attention of: Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

Hexafluoroglutaric anhydride is a fluorinated cyclic anhydride. Its basic properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅F₆O₃ | [1][2] |

| Molecular Weight | 222.04 g/mol | [1][2] |

| Appearance | Clear colorless to pale yellow liquid | [3] |

| Boiling Point | 72 °C (lit.) | [4][5] |

| Density | 1.654 g/mL at 25 °C (lit.) | [4][5] |

| Refractive Index | n20/D 1.324 (lit.) | [4][5] |

Synthesis of Anhydrides: A General Protocol

While a specific protocol for the synthesis of this compound was not found, a general method for the synthesis of anhydrides from carboxylic acids involves the use of a dehydrating agent. A common laboratory-scale synthesis is the reaction of the corresponding dicarboxylic acid (hexafluoroglutaric acid) with a strong dehydrating agent such as phosphorus pentoxide (P₄O₁₀) or by heating with acetic anhydride.

Another general and highly efficient method for synthesizing carboxylic anhydrides involves the use of triphenylphosphine oxide and oxalyl chloride under mild and neutral conditions. This method is noted for its high yields and relatively short reaction times.

The following diagram outlines a general workflow for the synthesis and characterization of a chemical compound like this compound.

Caption: A generalized workflow for the synthesis and subsequent spectroscopic characterization of a chemical compound.

Predicted Spectroscopic Data

In the absence of specific experimental data for this compound, the following sections describe the expected spectroscopic features based on the known behavior of similar fluorinated and anhydride-containing molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR: The ¹⁹F NMR spectrum is expected to be the most informative for this compound. Due to the presence of three distinct fluorinated carbon environments, three signals are anticipated. The chemical shifts of these signals will be influenced by the proximity to the electron-withdrawing carbonyl groups of the anhydride ring.

¹³C NMR: The ¹³C NMR spectrum should display three distinct signals for the carbon atoms in the ring. The carbonyl carbons are expected to appear significantly downfield (in the range of 160-180 ppm) due to the strong deshielding effect of the attached oxygen and fluorine atoms. The fluorinated carbons will also show characteristic shifts and coupling to the attached fluorine atoms (C-F coupling).

Infrared (IR) Spectroscopy

The IR spectrum of a cyclic anhydride is characterized by two distinct carbonyl (C=O) stretching bands due to symmetric and asymmetric stretching modes. For a saturated five-membered ring anhydride like succinic anhydride, these bands typically appear around 1865 cm⁻¹ and 1785 cm⁻¹.[3] For this compound, a six-membered ring, these values might be slightly different. The presence of highly electronegative fluorine atoms is expected to shift these bands to higher wavenumbers. Strong C-F stretching bands are also expected to be prominent in the fingerprint region of the spectrum (typically around 1100-1300 cm⁻¹).

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight (222.04 g/mol ). Common fragmentation patterns for anhydrides include the loss of CO and CO₂. The presence of fluorine atoms will result in characteristic isotopic patterns and fragmentation pathways involving the loss of fluorine or fluorinated fragments.

Experimental Protocols: General Considerations

While specific protocols for this compound are unavailable, the following are general considerations for obtaining the spectroscopic data.

NMR Spectroscopy:

-

Sample Preparation: A dilute solution of the analyte (typically 1-10 mg) is prepared in a deuterated solvent (e.g., CDCl₃, acetone-d₆).

-

Instrumentation: A high-field NMR spectrometer is used. For ¹⁹F NMR, a fluorine-observe probe is required.

-

Data Acquisition: Standard pulse sequences are used for ¹⁹F and ¹³C NMR. For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum.

IR Spectroscopy:

-

Sample Preparation: As a liquid, the sample can be analyzed neat by placing a thin film between two salt plates (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: A background spectrum is first collected, followed by the sample spectrum. The data is typically presented as transmittance or absorbance versus wavenumber.

Mass Spectrometry:

-

Sample Introduction: The liquid sample can be introduced directly via a heated probe or, if volatile, through a gas chromatograph (GC-MS).

-

Ionization: Electron Ionization (EI) is a common method for generating ions.

-

Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Conclusion

This technical guide consolidates the available physicochemical information for this compound and provides a predictive framework for its spectroscopic properties in the absence of direct experimental data. The provided general experimental considerations can serve as a starting point for researchers aiming to characterize this compound. Further research is required to obtain and publish the definitive spectroscopic data for this compound.

References

- 1. Human Metabolome Database: 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0032523) [hmdb.ca]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fluorinated Protein–Ligand Complexes: A Computational Perspective - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: Solubility of Hexafluoroglutaric Anhydride in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of hexafluoroglutaric anhydride in common organic solvents. A thorough review of publicly available data indicates a significant lack of quantitative solubility information for this specific compound. Consequently, this document provides a comprehensive overview of the known physicochemical properties of this compound relevant to its solubility, discusses general solubility principles for acid anhydrides, and outlines a detailed experimental protocol for determining its solubility. This guide is intended to be a foundational resource for researchers, enabling them to systematically approach the solubility assessment of this compound in their work.

Introduction

This compound (CAS No. 376-68-1) is a fluorinated organic compound with the molecular formula C₅F₆O₃.[1][2][3] As a cyclic acid anhydride, its reactivity and solubility are of considerable interest in various fields, including polymer science and pharmaceutical development, where it may serve as a monomer or a reactive intermediate. Understanding the solubility of this compound in different organic solvents is crucial for its application in chemical synthesis, purification, and formulation.

Physicochemical Properties of this compound

A summary of the known physical and chemical properties of this compound is presented in Table 1. These properties are essential for handling the compound and for designing solubility experiments.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 376-68-1 | [1][2] |

| Molecular Formula | C₅F₆O₃ | [1][2][3] |

| Molecular Weight | 222.04 g/mol | [1][2][3] |

| Appearance | Colorless liquid | [3][5] |

| Boiling Point | 72 °C (lit.) | [1][2][6][7] |

| Density | 1.654 g/mL at 25 °C (lit.) | [1][2][6][7] |

| Refractive Index | n20/D 1.324 (lit.) | [1][2][6][7] |

| Moisture Sensitivity | Moisture Sensitive | [1] |

A critical property noted is its sensitivity to moisture.[1] Acid anhydrides react with water in a hydrolysis reaction to form the corresponding dicarboxylic acid. This reactivity extends to other protic solvents, such as alcohols, with which they can undergo alcoholysis to form monoesters. This inherent reactivity must be taken into account when selecting solvents for solubility studies and during the handling and storage of the compound.

Principles of Acid Anhydride Solubility

The solubility of an organic compound is governed by the principle of "like dissolves like." This means that polar compounds tend to dissolve in polar solvents, and nonpolar compounds in nonpolar solvents. The structure of this compound, containing both polar carbonyl groups and nonpolar carbon-fluorine bonds, suggests it will have a nuanced solubility profile.

-

Aprotic Solvents: It is anticipated that this compound will be soluble in a range of aprotic organic solvents. Polar aprotic solvents such as acetone, ethyl acetate, acetonitrile, and dimethylformamide (DMF) are likely to be good solvents due to their ability to engage in dipole-dipole interactions with the carbonyl groups of the anhydride.

-

Protic Solvents: In protic solvents, such as alcohols and water, this compound is expected to be reactive, leading to the formation of new chemical species. While it may initially appear to "dissolve," this is more accurately described as a chemical reaction.

-

Nonpolar Solvents: Solubility in nonpolar solvents like hexane and cyclohexane is expected to be limited due to the polar nature of the anhydride ring.

Experimental Protocol for Solubility Determination

Given the absence of published data, a standardized experimental approach is necessary to determine the solubility of this compound. The "analytical stirred-flask method" is a widely accepted technique for measuring the solubility of solid and liquid compounds in various solvents at different temperatures.

4.1. Materials and Equipment

-

This compound (>97% purity)

-

Selected organic solvents (e.g., acetone, ethyl acetate, acetonitrile, dichloromethane, N,N-dimethylformamide, tetrahydrofuran, toluene, hexane) of analytical grade

-

Jacketed glass vessel with a magnetic stirrer and temperature controller

-

Analytical balance (±0.0001 g)

-

Constant temperature bath

-

High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV or RI) or gas chromatography (GC) system

-

Calibrated volumetric flasks and pipettes

-

Syringes and syringe filters (0.45 µm, PTFE or other solvent-compatible material)

4.2. Experimental Procedure

-

Solvent Preparation: Ensure all solvents are anhydrous to prevent the hydrolysis of the anhydride.

-

Saturation: Add an excess amount of this compound to a known volume of the selected solvent in the jacketed glass vessel.

-

Equilibration: Stir the mixture at a constant, controlled temperature for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The system should be sealed to prevent solvent evaporation and ingress of atmospheric moisture.

-

Sampling: Once equilibrium is achieved, stop the stirring and allow the undissolved solute to settle. Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-heated or pre-cooled syringe to the experimental temperature.

-

Filtration: Immediately filter the sample through a syringe filter to remove any undissolved microparticles.

-

Dilution: Accurately dilute the filtered sample with a known volume of a suitable solvent.

-

Quantification: Analyze the diluted sample using a pre-calibrated HPLC or GC method to determine the concentration of this compound.

-

Data Collection: Repeat the procedure at different temperatures to determine the temperature dependence of the solubility.

4.3. Data Analysis

The solubility can be expressed in various units, such as g/100 mL, mol/L, or mole fraction. The experimental data can be correlated with thermodynamic models, such as the modified Apelblat equation or the λh equation, to describe the temperature dependence of solubility.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While quantitative solubility data for this compound in common organic solvents is currently unavailable in the public domain, this guide provides the necessary theoretical background and a detailed experimental protocol for its determination. Researchers and drug development professionals are encouraged to utilize the outlined methodology to generate the solubility data required for their specific applications. The inherent reactivity of this compound, particularly with protic solvents, necessitates careful handling and the use of anhydrous conditions during experimental procedures. The generation of this data will be a valuable contribution to the chemical community, facilitating the broader application of this compound.

References

- 1. lookchem.com [lookchem.com]

- 2. ヘキサフルオログルタル酸無水物 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 3,3,4,4,5,5-hexafluorodihydro-2H-pyran-2,6(3H)-dione | C5F6O3 | CID 78995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. synquestlabs.com [synquestlabs.com]

- 5. 2,2,3,3,4,4-ヘキサフルオロペンタン二酸無水物 | 2,2,3,3,4,4-Hexafluoropentanedioic Anhydride | 376-68-1 | 東京化成工業株式会社 [tcichemicals.com]

- 6. This compound 97 376-68-1 [sigmaaldrich.com]

- 7. This compound | 376-68-1 [chemicalbook.com]

In-Depth Technical Guide: Thermal Stability and Decomposition of Hexafluoroglutaric Anhydride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition of hexafluoroglutaric anhydride. Due to the limited publicly available data on this specific compound, this guide synthesizes direct findings from relevant literature with proposed analytical methodologies and decomposition pathways based on analogous perfluorinated compounds.

Introduction to Thermal Properties

This compound, a fluorinated cyclic anhydride, is a reactive compound utilized in the synthesis of advanced polymers and pharmaceutical intermediates. Its thermal stability is a critical parameter for its storage, handling, and application in various chemical processes, particularly those conducted at elevated temperatures. Understanding its decomposition behavior, including onset temperature and resulting byproducts, is essential for ensuring process safety and optimizing reaction conditions.

Thermal decomposition of this compound, when heated, is expected to primarily yield carbon oxides and hydrogen fluoride.[1] Under controlled pyrolysis conditions, more specific decomposition products have been identified, providing insight into the degradation mechanism.

Quantitative Thermal Decomposition Data

| Parameter | Value | Conditions | Reference |

| Pyrolysis Temperature | 420–450 °C | Passed over potassium fluoride | |

| Identified Products | |||

| cis-Perfluorobut-2-enoyl fluoride | |||

| trans-Perfluorobut-2-enoyl fluoride | |||

| Perfluorobut-3-enoyl fluoride |

Proposed Thermal Decomposition Pathway

Based on the identified pyrolysis products, a decomposition pathway for this compound can be proposed. The reaction, conducted at 420–450 °C over potassium fluoride, likely proceeds through decarboxylation followed by rearrangement of the resulting perfluorinated intermediate. The formation of various perfluorobutenoyl fluoride isomers suggests a complex rearrangement process.

Caption: Proposed decomposition of this compound.

Experimental Protocols

Detailed experimental data from techniques such as TGA and DSC are not currently published for this compound. The following sections provide detailed, standardized protocols for how these analyses would be conducted to thoroughly characterize its thermal stability.

Pyrolysis of this compound (Based on Banks et al., 1969)

This protocol is a hypothetical reconstruction based on the abstract of the key published study.

Objective: To replicate the pyrolysis of this compound to produce perfluorobutenoyl fluorides.

Apparatus:

-

Tube furnace capable of maintaining a temperature of 420–450 °C.

-

Inert reaction tube (e.g., nickel or quartz).

-

Syringe pump for controlled introduction of the liquid anhydride.

-

Inert gas supply (e.g., nitrogen or argon) with a flow meter.

-

Cold trap system (e.g., cooled with dry ice/acetone or liquid nitrogen) for product collection.

-

Vacuum pump.

Reagents:

-

This compound (97% or higher purity).

-

Anhydrous potassium fluoride, packed into the reaction tube.

-

Inert gas (Nitrogen or Argon, high purity).

Procedure:

-

The reaction tube is packed with anhydrous potassium fluoride and placed in the tube furnace.

-

The system is assembled and purged with a slow stream of inert gas for at least 30 minutes to remove air and moisture.

-

The furnace is heated to the target temperature range of 420–450 °C and allowed to stabilize.

-

The cold trap is filled with the appropriate coolant.

-

This compound is drawn into a syringe and placed in the syringe pump.

-

The anhydride is introduced into the hot reaction tube at a controlled rate.

-

The volatile products are carried by the inert gas stream out of the furnace and into the cold trap, where they condense.

-

After the addition of the anhydride is complete, the system is maintained at the reaction temperature for a further 30 minutes to ensure complete reaction.

-

The furnace is cooled, and the collected condensate in the cold trap is carefully brought to room temperature for analysis by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to identify the isomeric products.

Recommended Protocol for Thermogravimetric Analysis (TGA)

Objective: To determine the onset of thermal decomposition and the mass loss profile of this compound as a function of temperature.

Apparatus:

-

Thermogravimetric Analyzer (TGA).

-

Analytical balance.

-

Sample pans (e.g., platinum or ceramic).

-

Gas delivery system for inert and oxidative atmospheres.

Procedure:

-

The TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.

-

An empty sample pan is tared.

-

Approximately 5-10 mg of this compound is accurately weighed into the sample pan.

-

The sample pan is placed in the TGA furnace.

-

The furnace is sealed, and the system is purged with the desired analysis gas (e.g., nitrogen at a flow rate of 50 mL/min) for 20-30 minutes to ensure an inert atmosphere.

-

The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

The mass of the sample is recorded continuously as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (the temperature at which significant mass loss begins) and the temperatures of maximum rates of mass loss.

-

The experiment can be repeated in an oxidative atmosphere (e.g., air) to assess the impact of oxygen on the decomposition profile.

Recommended Protocol for Differential Scanning Calorimetry (DSC)

Objective: To identify the melting point and any endothermic or exothermic events associated with the decomposition of this compound.

Apparatus:

-

Differential Scanning Calorimeter (DSC).

-

Hermetically sealed sample pans (e.g., aluminum or gold-plated stainless steel, to contain volatile products).

-

Crimping press for sealing pans.

-

Gas delivery system.

Procedure:

-

The DSC instrument is calibrated for temperature and enthalpy using appropriate standards (e.g., indium).

-

A small sample of this compound (2-5 mg) is weighed into a hermetically sealable sample pan.

-

The pan is hermetically sealed using a crimping press. An empty, hermetically sealed pan is used as a reference.

-

The sample and reference pans are placed in the DSC cell.

-

The cell is purged with an inert gas (e.g., nitrogen at 20-50 mL/min).

-

A thermal program is initiated. A typical program would be:

-

Equilibrate at a sub-ambient temperature (e.g., -20 °C).

-

Heat from -20 °C to a temperature beyond the expected decomposition (e.g., 350 °C) at a controlled rate (e.g., 10 °C/min).

-

-

The heat flow to the sample is measured relative to the reference pan as a function of temperature.

-

The resulting DSC thermogram is analyzed for endothermic peaks (e.g., melting) and exothermic peaks (which may indicate decomposition). The onset temperature, peak temperature, and enthalpy of these transitions are determined.

Workflow for Thermal Analysis

A systematic approach to characterizing the thermal properties of this compound would involve a combination of analytical techniques.

References

Hexafluoroglutaric Anhydride: A Technical Guide for Researchers and Drug Development Professionals

Introduction: Hexafluoroglutaric anhydride (CAS No. 376-68-1), a fluorinated derivative of glutaric anhydride, is a reactive chemical intermediate of significant interest in various fields of chemical synthesis, including polymer chemistry, materials science, and drug development. Its unique properties, imparted by the presence of fluorine atoms, make it a valuable building block for the synthesis of novel molecules with enhanced thermal stability, chemical resistance, and specific biological activities. This technical guide provides a comprehensive overview of the commercial availability, key properties, and potential applications of this compound, with a focus on providing practical information for researchers and professionals in the field.

Commercial Availability and Suppliers

This compound is commercially available from a range of chemical suppliers. The purity and available quantities vary by supplier, catering to both small-scale research and larger-scale development needs. Below is a summary of prominent suppliers and their typical offerings.

| Supplier | Purity | Available Quantities |

| SynQuest Laboratories | 98% | 5 g, 25 g, 100 g, Bulk |

| Thermo Scientific Chemicals | 97% | 1 g, 5 g |

| Sigma-Aldrich | 97% | 5 g |

| Santa Cruz Biotechnology | N/A | Inquire for availability |

| Alfa Chemistry | 96% | Inquire for availability |

| TCI Chemical | >97.0% | 1 g, 5 g, 25 g |

| Matrix Scientific | 97% | 5 g, 25 g |

| LookChem | 97%, 98% | Various |

| ChemicalBook | 98%, 99% | Inquire for availability |

Note: Availability and product specifications are subject to change. It is recommended to consult the suppliers' websites for the most current information. Sigma-Aldrich has noted that their product is discontinued, but technical service may offer assistance in finding alternatives.

Physicochemical Properties

This compound is a clear, colorless to pale yellow liquid with a molecular weight of 222.04 g/mol and the empirical formula C₅F₆O₃. Key physical properties are summarized in the table below.

| Property | Value | Reference |

| Boiling Point | 72 °C (lit.) | [1] |

| Density | 1.654 g/mL at 25 °C (lit.) | [1] |

| Refractive Index | n20/D 1.324 (lit.) | [1] |

| Flash Point | Not applicable | [2] |

| Vapor Pressure | 87.5 mmHg at 25°C | [3] |

Experimental Protocols

General Protocol for N-Acylation of a Primary Amine:

Materials:

-

This compound

-

Primary amine

-

Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

-

Tertiary amine base (e.g., triethylamine, pyridine)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and stirring apparatus

-

Thin-layer chromatography (TLC) supplies for reaction monitoring

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve the primary amine (1.0 equivalent) in the chosen anhydrous aprotic solvent.

-

Addition of Base: Add the tertiary amine base (1.1 equivalents) to the solution and stir for 5-10 minutes at room temperature.

-

Addition of Anhydride: Dissolve this compound (1.05 equivalents) in the anhydrous aprotic solvent and add it dropwise to the stirred amine solution at 0 °C (ice bath).

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by TLC until the starting amine is consumed.

-

Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extraction and Washing: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired N-acylated product.

Visualizations

To aid in understanding the workflow and chemical transformations involving this compound, the following diagrams are provided.

References

An In-depth Technical Guide to the Core Reactive Sites of Hexafluoroglutaric Anhydride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexafluoroglutaric anhydride (HFGA), with the chemical formula C₅F₆O₃, is a fluorinated cyclic anhydride of significant interest in polymer chemistry and as a building block in organic synthesis.[1][2] Its structure, featuring a five-membered ring containing an anhydride functional group and six fluorine atoms, imparts unique chemical properties that are valuable in the development of advanced materials and pharmaceuticals. The presence of the strongly electron-withdrawing fluorine atoms significantly influences the reactivity of the molecule, making a thorough understanding of its reactive sites crucial for its effective utilization.

This technical guide provides a comprehensive overview of the key reactive sites of this compound, supported by theoretical principles and available data. It is intended to serve as a valuable resource for researchers and professionals working with this versatile chemical.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. It is a colorless to pale yellow liquid that is sensitive to moisture and corrosive.[1][3][4][5][6][7][8]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₅F₆O₃ | [1][2][3] |

| Molecular Weight | 222.04 g/mol | [1][2][3][9] |

| Boiling Point | 72 °C (lit.) | [1][3] |

| Density | 1.654 g/mL at 25 °C (lit.) | [3][8] |

| Refractive Index | n20/D 1.324 (lit.) | [3] |

| Flash Point | 3.3 °C | [3] |

| Appearance | Clear colorless to pale yellow liquid | [3] |

| Purity | 96-97% | [3] |

| CAS Number | 376-68-1 | [1][3] |

Core Reactive Sites and Reaction Mechanisms

The primary reactive sites on the this compound molecule are the two carbonyl carbons. These sites are highly electrophilic and susceptible to nucleophilic attack, leading to a ring-opening reaction through a nucleophilic acyl substitution mechanism. The strong electron-withdrawing effect of the six fluorine atoms further enhances the electrophilicity of the carbonyl carbons, making HFGA more reactive than its non-fluorinated counterpart, glutaric anhydride.

The general mechanism for the reaction of this compound with a nucleophile (Nu-H) is depicted below. The reaction proceeds through a tetrahedral intermediate, followed by the departure of a carboxylate leaving group.

References

- 1. lookchem.com [lookchem.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. CAS 376-68-1 this compound - Alfa Chemistry [surface-coating.alfa-chemistry.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. synquestlabs.com [synquestlabs.com]

- 6. 3,3,4,4,5,5-hexafluorodihydro-2H-pyran-2,6(3H)-dione | C5F6O3 | CID 78995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. 376-68-1 this compound AKSci 1947AE [aksci.com]

- 9. This compound 97 376-68-1 [sigmaaldrich.com]

Methodological & Application

Application Notes and Protocols for Hexafluoroglutaric Anhydride in Polymer Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of hexafluoroglutaric anhydride as a monomer for the synthesis of fluorinated polymers. The protocols detailed below are based on established methodologies for polyester synthesis and can be adapted for specific research and development needs in areas such as biomedical materials and drug delivery.

Introduction

This compound is a fluorinated monomer that holds significant potential for the creation of advanced polymers with unique properties. The incorporation of fluorine atoms into a polymer backbone can impart desirable characteristics such as increased thermal stability, chemical resistance, hydrophobicity, and biocompatibility. These properties make fluorinated polymers attractive for a range of applications, including the development of novel drug delivery systems, medical implants, and high-performance coatings. The anhydride functionality allows for versatile polymerization reactions, particularly with diols, to form polyesters.

Polymer Synthesis: Poly(alkylene hexafluoroglutarate)

The synthesis of polyesters from this compound can be achieved through ring-opening polymerization with a suitable diol. This reaction proceeds via polycondensation to yield a polyester with repeating units derived from the anhydride and the diol.

Experimental Workflow for Polyester Synthesis

The following diagram outlines the general workflow for the synthesis and characterization of a polyester using this compound and a generic diol (e.g., ethylene glycol).

Acylation Reactions Using Hexafluoroglutaric Anhydride: Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Hexafluoroglutaric Anhydride (HFGA) for the acylation of proteins, peptides, and small molecules. The inclusion of fluorine atoms in molecules can significantly alter their physicochemical properties, offering advantages in drug development and proteomic research. This document outlines detailed protocols for acylation reactions and subsequent analysis, intended to serve as a foundational guide for laboratory implementation.

Introduction to Acylation with this compound

Acylation is a chemical transformation that introduces an acyl group into a molecule. This compound is a reactive reagent that can acylate primary and secondary amines, as well as hydroxyl groups, under mild conditions. The hexafluoroglutaroyl moiety it introduces can enhance protein stability, modulate biological activity, and serve as a reporter group for analytical purposes due to the presence of fluorine atoms.

The reaction of HFGA with a primary amine, such as the ε-amino group of a lysine residue in a protein, proceeds via nucleophilic acyl substitution to form a stable amide bond. This modification alters the charge of the lysine side chain from positive to neutral at physiological pH.

Applications in Research and Drug Development

The unique properties conferred by the hexafluoroglutaroyl group make HFGA a valuable tool in several research areas:

-

Proteomics and Protein Characterization:

-

Chemical Derivatization for Mass Spectrometry: Acylation of lysine residues with HFGA blocks the cleavage site for trypsin, which specifically cleaves at the C-terminus of lysine and arginine. This allows for controlled protein digestion and can aid in protein sequencing and the identification of other post-translational modifications.[1]

-

Quantitative Proteomics: While not a direct application of HFGA, similar strategies using isotopically labeled anhydrides are employed for quantitative analysis. A similar approach could be developed for HFGA.[2][3]

-

-

Drug Development:

-

Enhanced Stability: The introduction of fluorinated moieties can increase the thermal and chemical stability of proteins and peptides, potentially extending their shelf life and in vivo half-life.

-

Modulation of Bioactivity: Acylation can alter the interaction of a molecule with its biological target, leading to either enhanced or attenuated activity. This is a key strategy in the development of new therapeutic agents.

-

Experimental Protocols

The following protocols are generalized starting points for the acylation of proteins and peptides with this compound. Optimization of reaction conditions (e.g., pH, temperature, and stoichiometry) is recommended for each specific application.

General Acylation of Proteins

This protocol describes the modification of primary amino groups (e.g., lysine side chains and the N-terminus) in a purified protein sample.

Materials:

-

Purified protein solution (e.g., 1-5 mg/mL in a suitable buffer without primary amines, such as 50 mM sodium phosphate, pH 7.5)

-

This compound (HFGA)

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

1 M Sodium Hydroxide (NaOH)

-

Dialysis tubing or centrifugal filter units for buffer exchange

Procedure:

-

Preparation of HFGA solution: Immediately before use, prepare a 100 mM stock solution of HFGA in anhydrous DMF or DMSO.

-

Reaction Setup: Cool the protein solution to 4°C in a stirred vessel. Monitor the pH of the solution.

-

Acylation Reaction: While stirring, add a 5 to 25-fold molar excess of the HFGA solution to the protein solution in small aliquots. The molar excess will depend on the desired degree of modification and the number of accessible amino groups on the protein.

-

pH Maintenance: Maintain the pH of the reaction mixture between 7.5 and 8.5 by the dropwise addition of 1 M NaOH. A decrease in pH is expected as the reaction releases hexafluoroglutaric acid.

-

Incubation: Continue the reaction at 4°C for 1-2 hours.

-

Quenching and Removal of Excess Reagent: Stop the reaction by adding a small amount of a primary amine-containing buffer, such as Tris, to a final concentration of 20-50 mM. Remove unreacted HFGA and byproducts by extensive dialysis against a suitable buffer (e.g., PBS) or by using centrifugal filter units.

-

Analysis: Determine the extent of modification using methods described in Section 4.

Site-Specific Acylation of Peptides during Solid-Phase Peptide Synthesis (SPPS)

This protocol utilizes an orthogonal protection strategy to achieve site-specific acylation of a lysine residue within a synthetic peptide.

Materials:

-

Fmoc-protected amino acids

-

Fmoc-Lys(Mtt)-OH (or other orthogonally protected lysine)

-

Rink Amide resin (or other suitable solid support)

-

Standard SPPS reagents (e.g., HBTU, HOBt, DIPEA, piperidine in DMF)

-

This compound (HFGA)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA) with scavengers (e.g., triisopropylsilane, water)

-

Diethyl ether

Procedure:

-

Peptide Synthesis: Assemble the peptide chain on the resin using standard Fmoc-SPPS chemistry. At the desired modification site, incorporate Fmoc-Lys(Mtt)-OH.

-

Selective Deprotection: After completion of the chain assembly and while the peptide is still on the resin, selectively remove the Mtt protecting group from the lysine side chain by treating the resin with a solution of 1% TFA in DCM.

-

On-Resin Acylation: a. Wash the resin thoroughly with DCM and then DMF. b. Prepare a solution of HFGA (5-10 equivalents relative to the resin loading) and a non-nucleophilic base like DIPEA (10-20 equivalents) in DMF. c. Add the acylation solution to the resin and allow it to react for 2-4 hours at room temperature.

-

Washing: Wash the resin extensively with DMF and DCM to remove excess reagents.

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove the remaining side-chain protecting groups using a standard TFA cleavage cocktail.

-

Purification and Analysis: Precipitate the peptide in cold diethyl ether, and purify the crude product by reverse-phase HPLC. Confirm the identity and purity of the modified peptide by mass spectrometry.

Analysis of Acylated Products

The extent of acylation can be determined using several analytical techniques.

Mass Spectrometry

Mass spectrometry is the most direct method to confirm and quantify the modification. The addition of a hexafluoroglutaroyl group results in a specific mass shift.

| Analytical Technique | Expected Outcome |

| MALDI-TOF MS | A mass increase of 204.02 Da for each acylated site on the intact protein or peptide. |

| LC-ESI-MS/MS | Identification of the specific modified lysine residues within a peptide sequence based on the mass shift of fragment ions. |

Table 1: Mass Spectrometry Analysis of Hexafluoroglutaroyl Modification.

Ninhydrin Assay

The ninhydrin assay can be used to quantify the number of free primary amino groups remaining after the acylation reaction, allowing for an indirect measurement of the degree of modification.

Visualization of Workflows and Concepts

General Protein Acylation Workflow

Caption: Workflow for the general acylation of proteins with this compound.

Site-Specific Peptide Acylation Workflow

Caption: Workflow for site-specific acylation of a peptide during solid-phase synthesis.

Reaction of HFGA with a Lysine Side Chain

Caption: Reaction of this compound with a lysine residue.

References

- 1. Chemical derivatization of histones for facilitated analysis by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantification of Site-specific Protein Lysine Acetylation and Succinylation Stoichiometry Using Data-independent Acquisition Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

Application Notes and Protocols: Hexafluoroglutaric Anhydride as a Cross-linking Agent

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding the specific applications of hexafluoroglutaric anhydride (HFGA) as a cross-linking agent is limited in publicly available scientific literature and patents. The following application notes and protocols are based on the general reactivity of acid anhydrides and may serve as a starting point for research and development. Experimental conditions should be optimized for specific applications.

Introduction to this compound (HFGA) as a Cross-linking Agent

This compound (HFGA) is a fluorinated cyclic dicarboxylic anhydride. Its chemical structure, featuring two reactive carbonyl groups, makes it a potential candidate for cross-linking polymers and biopolymers that possess nucleophilic functional groups such as primary amines (-NH₂) and hydroxyl groups (-OH). The fluorine atoms on the glutaric acid backbone can impart unique properties to the resulting cross-linked material, such as increased thermal stability, chemical resistance, and altered hydrophobicity.

Chemical Properties of this compound:

| Property | Value |

| CAS Number | 376-68-1 |

| Molecular Formula | C₅F₆O₃ |

| Molecular Weight | 222.04 g/mol |

| Boiling Point | 72 °C |

| Density | 1.654 g/mL at 25 °C |

Principle of Cross-linking with HFGA

HFGA, like other acid anhydrides, acts as an electrophilic cross-linking agent. The reaction mechanism involves the nucleophilic attack of an amine or hydroxyl group on one of the carbonyl carbons of the anhydride ring. This opens the ring and forms a stable amide or ester bond, respectively, with a concomitant release of a carboxylic acid group. As a bifunctional molecule, both carbonyl groups of HFGA can react, leading to the formation of a three-dimensional network structure that links polymer chains together. This process transforms soluble or fusible polymers into insoluble and infusible materials.

Potential Applications and Experimental Protocols

Cross-linking of Amine-Containing Polymers (e.g., Chitosan, Gelatin) for Hydrogel Formation

Application: Development of biocompatible and biodegradable hydrogels for drug delivery, tissue engineering, and wound dressings. The fluorine content from HFGA may enhance the mechanical strength and thermal stability of the hydrogel.

Illustrative Protocol for Chitosan Hydrogel Formation:

-

Chitosan Solution Preparation: Prepare a 2% (w/v) chitosan solution in 1% (v/v) acetic acid. Stir until the chitosan is completely dissolved.

-

HFGA Solution Preparation: Prepare a 5% (w/v) solution of this compound in a suitable organic solvent (e.g., dimethyl sulfoxide, DMSO).

-

Cross-linking Reaction:

-

Slowly add the HFGA solution to the chitosan solution under vigorous stirring at room temperature. The molar ratio of HFGA to the amine groups of chitosan should be optimized (e.g., starting with a 1:10 molar ratio).

-

Continue stirring for 4-6 hours to allow for hydrogel formation.

-

The resulting hydrogel can be cast into a specific shape or used as an injectable formulation.

-

-

Purification: Immerse the hydrogel in a 70% ethanol solution to remove unreacted HFGA and solvent, followed by extensive washing with deionized water until the pH is neutral.

-

Lyophilization (Optional): For a porous scaffold structure, freeze the purified hydrogel at -80 °C and then lyophilize for 48 hours.

Expected Outcome: A stable hydrogel with altered swelling properties and mechanical strength compared to the native polymer.

Surface Modification of Biomaterials

Application: Modifying the surface of biomaterials (e.g., medical implants, tissue culture plates) to improve biocompatibility, control cell adhesion, or introduce specific functionalities. The fluorinated surface may reduce protein fouling.

Illustrative Protocol for Surface Amination and HFGA Cross-linking:

-

Surface Amination (if necessary): For surfaces lacking amine groups, introduce them using methods like plasma treatment with ammonia gas or by coating with an amine-rich polymer like polyethyleneimine (PEI).

-

HFGA Activation: Prepare a 1% (w/v) solution of HFGA in an anhydrous aprotic solvent (e.g., anhydrous acetone or THF).

-

Surface Reaction:

-

Immerse the aminated biomaterial in the HFGA solution.

-

Allow the reaction to proceed for 2-4 hours at room temperature under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the anhydride.

-

-

Washing: Thoroughly wash the modified surface with the solvent used for the reaction to remove any unreacted HFGA, followed by drying under a stream of nitrogen.

Expected Outcome: A biomaterial surface with covalently attached hexafluoroglutarate moieties, altering its surface chemistry and properties.

Protein Cross-linking for SDS-PAGE Analysis

Application: To study protein-protein interactions by covalently linking interacting proteins. The resulting complex can then be analyzed by SDS-PAGE.

Illustrative Protocol for Protein Cross-linking:

-

Protein Sample Preparation: Prepare the protein sample in an amine-free buffer (e.g., PBS, HEPES) at a concentration of 1-5 mg/mL.

-

HFGA Stock Solution: Prepare a fresh 100 mM stock solution of HFGA in an anhydrous organic solvent (e.g., DMSO).

-

Cross-linking Reaction:

-

Add the HFGA stock solution to the protein sample to a final concentration of 1-5 mM. The optimal concentration needs to be determined empirically.

-

Incubate the reaction mixture for 30-60 minutes at room temperature.

-

-